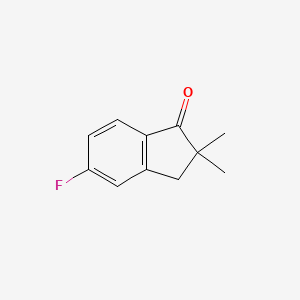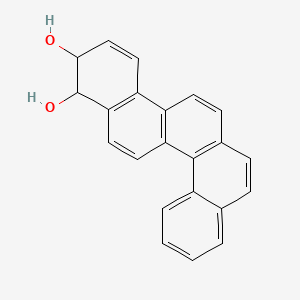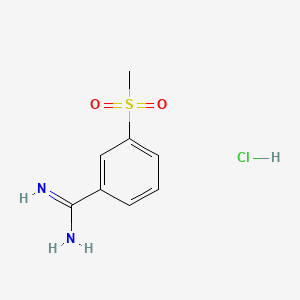
3-(Methylsulfonyl)benzamidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfonyl)benzamidine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of benzamidine derivatives, including 3-(Methylsulfonyl)benzamidine hydrochloride, involves complex chemical reactions . In one study, multivalent benzamidine inhibitors of varying valencies and linker lengths were synthesized to systematically study their effect on plasmin inhibition .Molecular Structure Analysis
The molecular structure of 3-(Methylsulfonyl)benzamidine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Methylsulfonyl)benzamidine hydrochloride can be found in databases like PubChem . It has a molecular weight of 234.698.Wissenschaftliche Forschungsanwendungen
Photoswitchable Binding Interactions
Scientific Field
This research is in the field of Chemical Biology .
Application Summary
The compound is used in the development of photoswitchable drugs . These are drugs whose activity can be controlled using light, allowing for precise control over when and where the drug is active .
Methods of Application
The compound is incorporated into the structure of a drug, and its geometry can be controlled by irradiation with light of a defined wavelength .
Results
The best peptidic inhibitor displayed a more than fivefold difference in inhibitory activity between isomeric states, whereas the best small-molecule inhibitor only showed a 3.4-fold difference .
Enzyme Activity Assays Optimization
Scientific Field
This research is in the field of Biochemistry .
Application Summary
The compound is used in the optimization of a trypsin activity assay . The assay is used to measure the activity of the enzyme trypsin .
Methods of Application
The compound is used as a competitive inhibitor in the assay. The assay is optimized using a statistical method known as Design of Experiments (DOE) .
Results
The application of DOE allowed for the optimization of the assay, with the predicted values being in good agreement with the experimental data .
Antifungal Activity
Scientific Field
This research is in the field of Pharmacology .
Application Summary
The compound is used in the synthesis of novel benzamidine derivatives that have antifungal properties .
Methods of Application
The compound is used in the synthesis of benzamidine derivatives. These derivatives are then tested for their antifungal activity .
Results
The synthesized benzamidine derivatives showed fungicidal activities against Colletotrichum lagenarium and Botrytis cinerea .
Protease Inhibition
Application Summary
The compound is a reversible inhibitor of trypsin, trypsin-like enzymes, and serine proteases. It is used for general protease inhibition .
Methods of Application
A concentration of approximately 1 mM is used for general protease inhibition. To inhibit proteases from yeast, a range of 0.5 to 4.0 mM is used .
Results
It is for the most part interchangeable with pepstatin A .
Photoswitchable Drugs
Application Summary
The compound is used in the development of photoswitchable drugs. These are drugs whose activity can be controlled using light .
Results
The best small-molecule inhibitor only showed a 3.4-fold difference in inhibitory activity between isomeric states .
Preparation of Imidazolines
Scientific Field
This research is in the field of Organic Chemistry .
Application Summary
The compound is used in a “one-pot” preparation of imidazolines from cyclic sulfates of vicinal diols .
Methods of Application
The compound is coupled to 4-aminomethyl benzamidine dihydrochloride, using HATU and DIPEA in DMF .
Results
The product of this reaction was then coupled to 8 (using the conditions described above for SP 1) to give 3 (1 %) and 4-aminomethyl .
Protease Inhibition
Application Summary
The compound is a reversible inhibitor of trypsin, trypsin-like enzymes, and serine proteases. A concentration of approximately 1 mM is used for general protease inhibition .
Methods of Application
To inhibit proteases from yeast, a range of 0.5 to 4.0 mM is used and it is for the most part interchangeable with pepstatin A .
Results
It has been shown to be a strong competitive inhibitor of thrombin and plasmin. It was also found to be as effective as aprotinin in the prevention of glucagon degradation in human plasma .
Safety And Hazards
Zukünftige Richtungen
The future directions of research on 3-(Methylsulfonyl)benzamidine hydrochloride and similar compounds involve further exploration of their synthesis, properties, and potential applications . For example, understanding the role of water in the binding of benzamidine to trypsin could enhance the design of new drugs .
Eigenschaften
IUPAC Name |
3-methylsulfonylbenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPVPNVSXNQBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)benzamidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


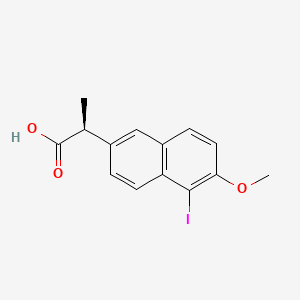
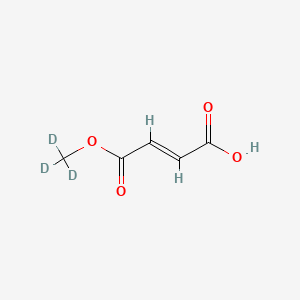
![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)
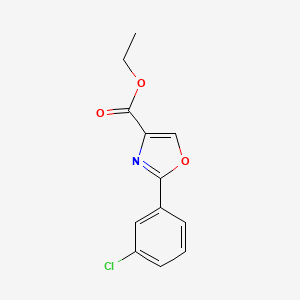
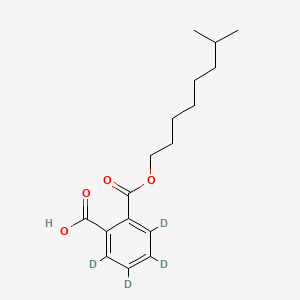
![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)
